molecular formula C17H21N3O2S B2399894 N1-(4-(dimethylamino)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 953986-53-3

N1-(4-(dimethylamino)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2399894
CAS No.: 953986-53-3
M. Wt: 331.43
InChI Key: CYQARBZJJZEBHT-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. For instance, a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed . This method has been used to synthesize a series of 2-substituted benzo[b]thiophenes .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, enaminone was coupled with the diazonium salt of 3-amino-1,2,4-triazole in pyridine to yield a compound with a molecular ion peak at m/z 408 .


Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Catalysis in Coupling Reactions

N1-(4-(dimethylamino)phenethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been identified as a catalyst in various chemical reactions. One such application includes its use in the copper-catalyzed Goldberg amidation reaction. This reaction is notable for its effectiveness with less reactive (hetero)aryl chlorides and accommodates a wide range of aromatic and aliphatic primary amides. Additionally, it can be utilized for the arylation of lactams and oxazolidinones, showing its versatility in different chemical contexts (De, Yin, & Ma, 2017).

Ligand Identification for Copper-Catalyzed Reactions

N,N’‐bis(thiophene‐2‐ylmethyl)oxalamide, a compound related to this compound, has been discovered as an effective ligand for copper-catalyzed C−O cross‐couplings. This discovery was made through high throughput screening of a pharmaceutical compound library, highlighting the potential of using such libraries for new ligand structure discovery. The ligand's effectiveness in preparing biarylethers and phenols under mild conditions demonstrates its significant role in facilitating complex chemical reactions (Chan et al., 2019).

Inhibitory Effects in Biological Studies

In the field of biological research, compounds similar to this compound have shown significant activities. For instance, derivatives of 4-aryl-4-(dimethylamino)cyclohexan-1-ones demonstrated narcotic antagonist activity and analgesic effects, suggesting potential applications in medical and pharmacological research. The study of these compounds provides insight into nonclassical structure-activity relationships and could lead to the development of new therapeutic agents (Lednicer, von Voigtlander, & Emmert, 1981).

Photoluminescence Properties in Material Science

In material science, related compounds have been used to improve the photoluminescence properties of materials. An example includes the use of N,N-dimethylaminophenyl derivatives in the synthesis of electroluminescent materials, which emit multicolor light, including white. These materials have applications in organic electroluminescent devices due to their intense fluorescence emission and stable amorphous glass formation (Doi, Kinoshita, & Shirota, 2003).

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(thiophen-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-20(2)14-7-5-13(6-8-14)9-10-18-16(21)17(22)19-12-15-4-3-11-23-15/h3-8,11H,9-10,12H2,1-2H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQARBZJJZEBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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